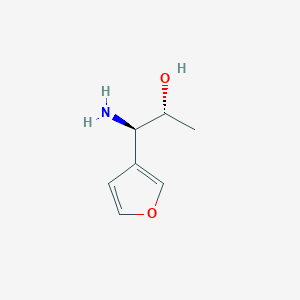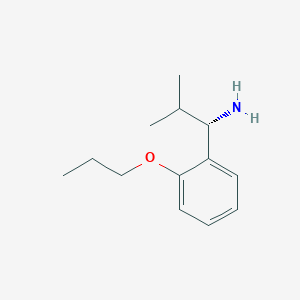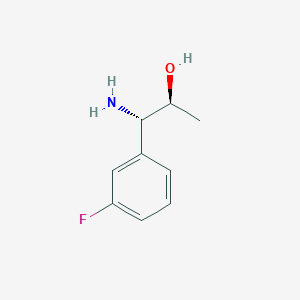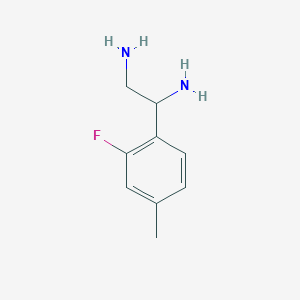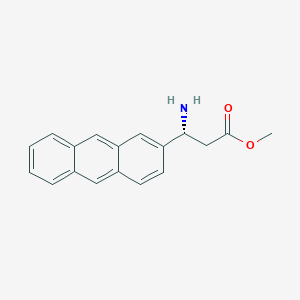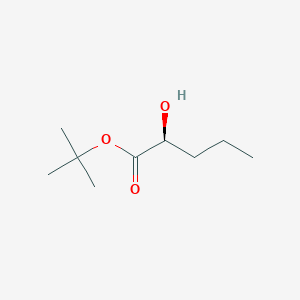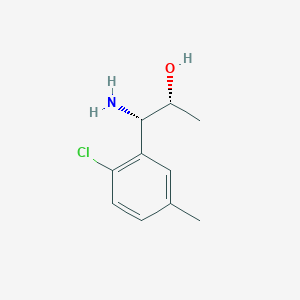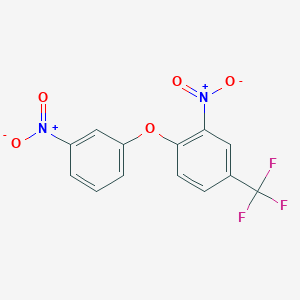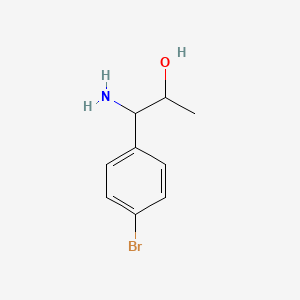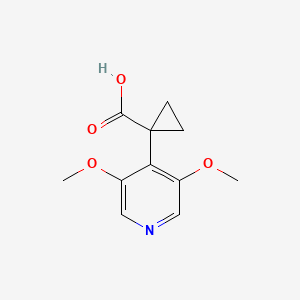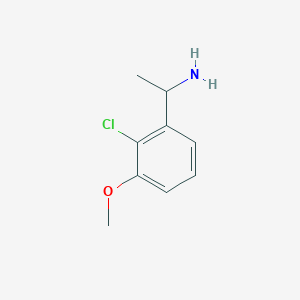
2-Cyclopropyl-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-nitrobenzaldehyde is an organic compound characterized by a cyclopropyl group attached to a benzene ring, which also bears a nitro group and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-nitrobenzaldehyde typically involves the nitration of 2-cyclopropylbenzaldehyde. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound often employ similar nitration techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization or column chromatography may be used to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Reduction of the nitro group yields 2-Cyclopropyl-5-aminobenzaldehyde.
- Oxidation of the aldehyde group forms 2-Cyclopropyl-5-nitrobenzoic acid.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
2-Cyclopropyl-5-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitro and aldehyde groups.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-nitrobenzaldehyde involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes .
Comparison with Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylbenzaldehyde: Similar structure but lacks the nitro group.
5-Nitrobenzaldehyde: Similar structure but lacks the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-5-nitrobenzaldehyde is unique due to the presence of both the cyclopropyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-cyclopropyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-6-8-5-9(11(13)14)3-4-10(8)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
AGDXSQWGHNEXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


